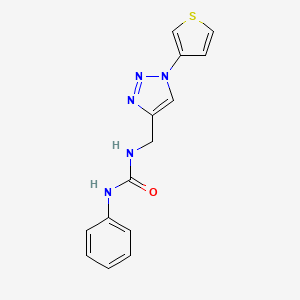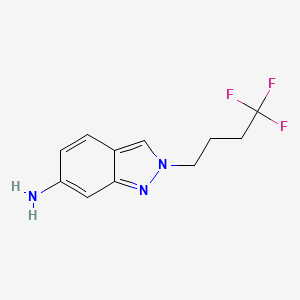
2-(4,4,4-Trifluorobutyl)indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4,4,4-Trifluorobutyl)indazol-6-amine is a chemical compound with the CAS Number: 936129-16-7 . It has a molecular weight of 243.23 . The IUPAC name for this compound is 2-(4,4,4-trifluorobutyl)-2H-indazol-6-amine . The InChI code for this compound is 1S/C11H12F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h2-3,6-7H,1,4-5,15H2 .
Molecular Structure Analysis
The molecular structure of 2-(4,4,4-Trifluorobutyl)indazol-6-amine can be represented by the InChI code 1S/C11H12F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h2-3,6-7H,1,4-5,15H2 .Physical And Chemical Properties Analysis
2-(4,4,4-Trifluorobutyl)indazol-6-amine is an oil at room temperature . The compound should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Heterocycles
The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry. For example, 1,2,4-triazoles have significant applications in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and materials science. An innovative approach to the regioselective synthesis of these compounds involves the use of amine oxidase-inspired catalysis, showcasing the versatility of related indazole derivatives in constructing complex molecular architectures (Thorve, Maji, & Maji, 2023).
Anticancer Activity
Indazole derivatives, including those similar to 2-(4,4,4-Trifluorobutyl)indazol-6-amine, have been explored for their potential as anticancer agents. A study focusing on 6-aminoindazole derivatives highlighted their effectiveness against human colorectal cancer cell lines. These compounds were designed based on the structures of potential anticancer candidates, underscoring the promise of indazole-based compounds in the development of novel anticancer therapies (Hoang et al., 2022).
Enzyme Inhibition for Diabetes Treatment
Another critical application area is the development of enzyme inhibitors for treating diseases such as type 2 diabetes. For instance, a novel series of beta-amino amides incorporating fused heterocycles, including triazolopiperazines, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These compounds exhibit potent inhibitory activity, with one derivative showing high oral bioavailability and effectiveness in animal models, highlighting the potential of indazole derivatives in diabetes treatment (Kim et al., 2005).
Synthesis Methods
The synthesis of 2-aryl-2H-indazoles via palladium-catalyzed intramolecular amination demonstrates the flexibility of indazole derivatives in creating compounds with various electronic properties. This method applies a broad scope of substrates, highlighting the indazole core's utility in synthesizing compounds with potential applications in pharmaceuticals and materials science (Song & Yee, 2000).
properties
IUPAC Name |
2-(4,4,4-trifluorobutyl)indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h2-3,6-7H,1,4-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGDFEONVHQPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1N)CCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,4-Trifluorobutyl)indazol-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


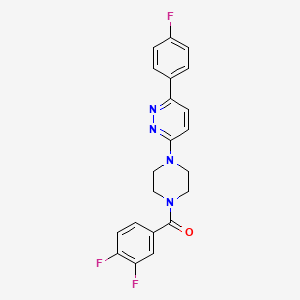
![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2829203.png)


![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)
![5-[(4-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2829208.png)

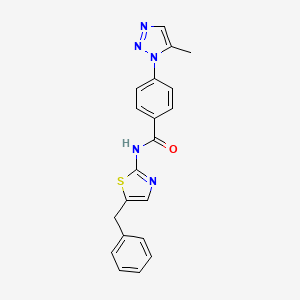
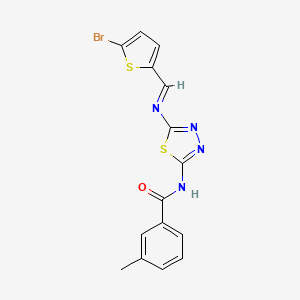
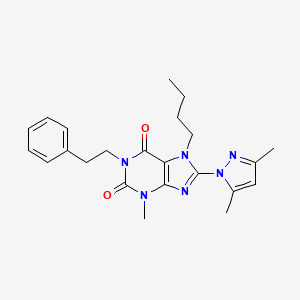
![2-Propan-2-yl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2829218.png)
![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)
